molecular formula C19H21N3O4 B6431079 methyl 2-{[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]carbamoyl}benzoate CAS No. 2549023-34-7

methyl 2-{[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]carbamoyl}benzoate

Cat. No.: B6431079
CAS No.: 2549023-34-7
M. Wt: 355.4 g/mol
InChI Key: WIVPFACPHRMHDL-UHFFFAOYSA-N
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Description

Methyl 2-{[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]carbamoyl}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazine ring, a cyclohexyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]carbamoyl}benzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-(pyrazin-2-yloxy)cyclohexylamine with methyl 2-isocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques such as column chromatography or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]carbamoyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]carbamoyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate
  • Methyl 2-{[(1r,4r)-4-(quinolin-2-yloxy)cyclohexyl]carbamoyl}benzoate

Uniqueness

Methyl 2-{[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]carbamoyl}benzoate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(4-pyrazin-2-yloxycyclohexyl)carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-19(24)16-5-3-2-4-15(16)18(23)22-13-6-8-14(9-7-13)26-17-12-20-10-11-21-17/h2-5,10-14H,6-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVPFACPHRMHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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